2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium

Gene therapy Non-viral vector Structure-activity relationship

Researchers requiring reproducible non-viral gene delivery face variability in transfection efficiency and complex stability when using ester-linked lipids. DOTMA, the archetypal ether-linked cationic lipid, directly addresses these pain points: - Up to 25% transfection efficiency in THP-1 monocytes, significantly outperforming DOTAP [Lamparelli 2025]. - 37-fold retroviral transduction enhancement vs. virus alone-7.4× greater than DOTAP [local evidence]. - Ether bonds resist enzymatic hydrolysis, ensuring longer formulation shelf-life and in vivo complex integrity. Specify DOTMA to eliminate batch-to-batch irreproducibility and secure robust, publication-ready transfection data from a single, well-characterized lipid benchmark.

Molecular Formula C42H84NO2+
Molecular Weight 635.1 g/mol
CAS No. 122342-03-4
Cat. No. B056002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium
CAS122342-03-4
Molecular FormulaC42H84NO2+
Molecular Weight635.1 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC
InChIInChI=1S/C42H84NO2/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/q+1/b22-20-,23-21-
InChIKeyRYOFERRMXDATKG-YEUCEMRASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOTMA Cationic Lipid Procurement Guide


2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium (commonly designated DOTMA) is a synthetic, permanently charged quaternary ammonium cationic lipid bearing two unsaturated oleyl (C18:1) chains linked to a glycerol backbone via ether bonds [1]. First described as the active component of the commercial transfection reagent Lipofectin®, DOTMA is the archetypal member of the 1,2-dialkyloxy-3-trimethylammonium propane class and a foundational benchmark for non-viral gene delivery research [1]. The ether linkage—as opposed to the ester linkage found in its closest structural analog DOTAP—confers resistance to chemical and enzymatic hydrolysis, directly impacting formulation shelf-life, in vivo complex stability, and transfection performance [2].

Why DOTMA Cannot Be Replaced by Generic Lipids


Superficially interchangeable cationic lipids such as DOTAP, DC-Chol, or DODMA differ from DOTMA in at least one critical structural parameter—linkage chemistry (ether vs. ester), headgroup size, or hydrophobic anchor geometry—and these differences produce quantifiable divergence in transfection efficiency, cell-type selectivity, cytotoxicity profile, and in vivo stability [1]. Structure-activity relationship (SAR) studies have demonstrated that the ether bond, paired oleyl chains, and the 1,2-relationship between the headgroup and aliphatic chains are collectively required for maximal intravenous transfection activity; substituting any single feature significantly attenuates in vivo performance [2]. Consequently, procurement decisions that treat cationic lipids as functionally equivalent commodities risk irreproducible results, wasted reagent, and failed in vivo translation.

Quantitative Evidence vs. Closest Analogs


Ether vs. Ester Linkage in Vivo Transfection

A systematic SAR study evaluated eleven structural analogs of DOTMA and DOTAP for intravenous transfection activity in mice using a CMV-driven luciferase reporter. Lipids possessing the three structural features of DOTMA—ether linkage, paired oleyl chains, and a 1,2-relationship between the headgroup and aliphatic chains—exhibited markedly higher in vivo luciferase expression in lung tissue compared to analogs lacking any one of these features. Ester-linked analogs (including DOTAP) consistently underperformed their ether-linked counterparts under identical tail-vein injection conditions. Notably, these structural determinants had no significant impact on in vitro transfection, underscoring that the ether bond's advantage manifests specifically in the in vivo setting [1].

Gene therapy Non-viral vector Structure-activity relationship

mRNA-LNP Delivery to Immune Cells

In a microfluidic-manufactured LNP study directly comparing DOTMA and DOTAP as the cationic lipid component for eGFP-mRNA delivery, c-DOTMA LNPs (SUV ~150 ± 53 nm, surface charge 18 mV, N/P ratio 6–250) achieved an optimal balance of low cytotoxicity and high transfection efficiency on Hamster Ovarian cells. In THP-1 human monocytic cells, c-DOTMA LNPs produced the highest eGFP expression, reaching up to 25% transfection efficiency, far exceeding that observed with c-DOTAP LNPs under identical total PBMC conditions. The DOTMA-containing formulation demonstrated selective transfection toward specific immune cell subsets [1].

mRNA delivery Lipid nanoparticles Immunotherapy

Primary Dermal Fibroblast Transfection

In a systematic comparison of plasmid DNA lipoplexes formulated with DOTMA, DC-Chol, and DOTAP (each combined with DOPE or DSPE helper lipids at varying pDNA/cationic lipid w/w ratios), DOTMA lipoplexes consistently yielded the highest transfection rates in primary human dermal fibroblasts. DC-Chol lipoplexes provided approximately twice the transfection rate of DOTAP lipoplexes, while DOTMA lipoplexes exceeded both. Addition of DSPE reduced cytotoxicity while maintaining transfection efficiency, and the DOTMA:DOPE formulation was identified as one of the two most promising candidates for skin gene therapy applications [1].

Dermal gene therapy Plasmid DNA delivery Primary cell transfection

Retroviral Transduction Enhancement

In a study combining cationic lipid formulations with retrovirus particles to enhance transduction efficiency, the relative effectiveness of three cytofectin formulations was directly quantified. DOTMA:DOPE (Lipofectin) achieved a 37-fold increase in transduction efficiency at its optimum dosage, substantially surpassing DOTAP alone (5-fold increase) and ranking second only to the polycationic formulation DOSPA:DOPE (60-fold increase). This dose-dependent enhancement demonstrates that DOTMA, when formulated with the fusogenic helper lipid DOPE, provides a transduction amplification that is more than seven times greater than DOTAP alone [1].

Retroviral transduction Gene therapy Ex vivo gene transfer

SPLP Transfection Potency Rank Order

In an SPLP platform composed of DOPE, PEG-ceramide, and variable cationic lipids, the transfection potency followed a defined rank order across five cationic lipid species. DOTMA ranked second only to the cyanomethyl-modified analog DODMA-AN and outperformed DODAC, DSDAC, and DC-Chol. The series was: DODMA-AN > DOTMA > DODAC > DSDAC > DC-Chol. This ranking establishes DOTMA as the most effective unmodified quaternary ammonium lipid for SPLP-mediated gene delivery, surpassing the dimethylammonium analog DODAC and the cholesterol-based DC-Chol [1].

Stabilized plasmid-lipid particles In vivo gene therapy PEGylated lipid nanoparticles

Hydrolytic Stability of Ether Linkage

The ether linkage connecting the oleyl chains to the glycerol backbone in DOTMA is chemically and enzymatically resistant to hydrolysis, in contrast to the ester linkage in DOTAP which is susceptible to both chemical hydrolysis in aqueous formulations and enzymatic cleavage by cellular esterases. This structural feature directly extends DOTMA liposome shelf-life and maintains complex integrity during systemic circulation. Additionally, DOTMA/Chol complexes exhibit a stable lamellar structure that resists erythrocyte-induced fusion in vivo, whereas DOTMA/DOPE complexes—though efficient in vitro—are susceptible to erythrocyte-mediated transfection reduction [1] [2].

Formulation stability Lipid hydrolysis Shelf-life

Application Scenarios for DOTMA Procurement


Immune Cell Targeting mRNA-LNP Formulation

When developing mRNA-LNP formulations intended for selective transfection of monocytic cell lineages (e.g., THP-1 cells, primary monocytes), DOTMA should be specified over DOTAP as the cationic lipid component. Lamparelli et al. (2025) demonstrated that c-DOTMA LNPs achieve up to 25% transfection efficiency in THP-1 cells with selective immune cell subset behavior, whereas c-DOTAP LNPs yielded significantly lower expression under identical microfluidic manufacturing conditions. The ether-linked DOTMA backbone also confers superior hydrolytic stability during LNP storage [1] [2].

Dermal Fibroblast Gene Therapy Plasmid Delivery

For topical or intradermal gene therapy applications targeting primary human dermal fibroblasts, DOTMA:DOPE lipoplexes provide the highest plasmid DNA transfection rates among clinically relevant cationic lipid formulations. Bellefroid et al. (2020) established the rank order DOTMA > DC-Chol > DOTAP in primary dermal fibroblasts, with DOTMA:DOPE identified as a lead candidate formulation. Procurement of DOTMA over DC-Chol or DOTAP is recommended when maximizing transfection efficiency in primary fibroblast targets is the primary selection criterion [3].

Ex Vivo Retroviral Transduction Enhancement

In ex vivo gene-modified cell therapy manufacturing workflows that employ retroviral vectors, DOTMA:DOPE (Lipofectin-type) formulations provide a 37-fold enhancement of transduction efficiency compared to virus alone. This represents a 7.4-fold greater amplification than that achieved by DOTAP alone (5-fold). For process development and manufacturing scale-up where transduction efficiency directly impacts vector consumption and cost of goods, DOTMA:DOPE is the quantitatively superior choice among non-polycationic cationic lipid options [4].

In Vivo Intravenous Lung-Targeted Delivery

When intravenous administration and lung-targeted transgene expression are required, the ether-linked DOTMA backbone—preferably formulated with cholesterol as the helper lipid—provides a dual advantage: (1) the ether bond resists hydrolysis in circulation, and (2) DOTMA/Chol complexes maintain stable lamellar structure that resists erythrocyte-induced fusion and transfection loss, in contrast to DOTMA/DOPE or ester-linked lipid formulations. Ren et al. (2000) established that the ether linkage is a critical structural determinant for high intravenous transfection activity in mice, and Sakurai et al. (2001) demonstrated that DOTMA/Chol complexes are resistant to erythrocyte-mediated inactivation [2] [5].

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